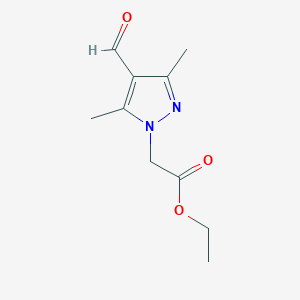

ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

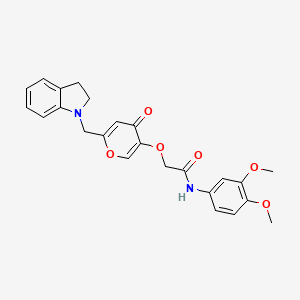

Ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate is a chemical compound with the CAS Number: 1155592-25-8 . It has a molecular weight of 210.23 and its IUPAC name is ethyl (4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate . It is usually in the form of a powder .

Molecular Structure Analysis

The InChI code for ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate is 1S/C10H14N2O3/c1-4-15-10(14)5-12-8(3)9(6-13)7(2)11-12/h6H,4-5H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

Ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 210.23 .Applications De Recherche Scientifique

Azomethines and Schiff Bases

Azomethines, also known as Schiff bases, are versatile compounds with applications in medicinal chemistry. Ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate can serve as a precursor for the synthesis of azomethines. These compounds exhibit diverse biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticonvulsant effects . Researchers have explored their potential as synthons for creating biologically active derivatives of thiazolidinedione, azetidinone, and formazan .

Antibacterial Activity

Ethyl 4-{(E)-[(4-chlorophenyl)imino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate, derived from ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate, exhibits potent antibacterial activity against Gram-positive bacteria. This finding highlights its potential as an antimicrobial agent .

Antiparasitic Properties

Compound 13, a derivative of ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate, demonstrates remarkable antipromastigote activity. It is approximately 174-fold more active than miltefosine and 2.6-fold more active than amphotericin B deoxycholate . This suggests its potential as an antileishmanial and antimalarial agent.

Molecular Simulation Studies

Researchers have performed molecular simulation studies to understand the binding interactions of compound 13. It shows a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy . Such insights aid in drug design and optimization.

Heterocyclic Chemistry

Ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate belongs to the class of heterocyclic compounds. These molecules play a crucial role in drug discovery, coordination chemistry, and organometallic chemistry . Their functionalization potential makes them valuable building blocks.

Crystallographic Studies

Crystallographic studies have revealed the structural details of related compounds, such as ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate . Understanding their crystal structures aids in predicting properties and reactivity.

Mécanisme D'action

Target of Action

Ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate is a complex compound that may interact with various targetsCompounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a wide range of targets .

Mode of Action

For instance, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

For example, imidazole derivatives have been reported to show anti-tubercular potential against Mycobacterium tuberculosis strain .

Result of Action

For instance, imidazole derivatives have shown potent anti-tubercular activity .

Propriétés

IUPAC Name |

ethyl 2-(4-formyl-3,5-dimethylpyrazol-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-4-15-10(14)5-12-8(3)9(6-13)7(2)11-12/h6H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWZMNYIYHNRFIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=C(C(=N1)C)C=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyano-3-methylbutyl)-3-[(pyridin-3-yl)methoxy]benzamide](/img/structure/B2945879.png)

![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-nitrobenzamide](/img/structure/B2945880.png)

![3-(3,4-dimethoxyphenethyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2945883.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2945888.png)

![2-Chloro-N-[[1-(triazol-1-yl)cyclopropyl]methyl]propanamide](/img/structure/B2945891.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2945892.png)

![3-(4-fluorophenyl)-7,9-dimethyl-1-(2-(piperidin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2945894.png)